

In Vitro Synergistic Activity of Levofloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levofloxacin hydrochloride*

Cat. No.: *B1588710*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro synergistic effects of levofloxacin when combined with other antimicrobial agents against various bacterial pathogens. The data presented is compiled from multiple studies to offer a comparative analysis of different antibiotic combinations, facilitating informed decisions in research and development. This document details the experimental methodologies used to determine synergy and presents the quantitative outcomes in easily digestible formats.

Data Presentation: Levofloxacin Synergy

The following tables summarize the in vitro synergistic activity of levofloxacin in combination with other antibiotics, as determined by the checkerboard method (Fractional Inhibitory Concentration Index - FICI) and time-kill assays.

Checkerboard Assay Results

The Fractional Inhibitory Concentration Index (FICI) is a measure of the interaction between two antimicrobial agents. The FICI is calculated as follows:

$$\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$$

- Synergy: $\text{FICI} \leq 0.5$

- Additive/Indifference: $0.5 < \text{FICI} \leq 4$
- Antagonism: $\text{FICI} > 4$

Bacterial Species	Combination Antibiotic	Number of Strains Tested	Synergy ($\text{FICI} \leq 0.5$)	Reference
Pseudomonas aeruginosa	Ceftazidime	102	69.6% of strains	[1][2]
Pseudomonas aeruginosa	Meropenem	124	Synergy in 1 of 12 strains tested by checkerboard	[3]
Pseudomonas aeruginosa	Piperacillin/Tazobactam	31	29% of isolates	
Escherichia coli (ESBL-producing)	Amikacin	10	100% of strains	[4]
Escherichia coli (ESBL-producing)	Imipenem	10	70% of strains	[4]
Streptococcus pneumoniae (penicillin-resistant)	Ceftriaxone	2	$\text{FICI} = 0.25$	[5]

Time-Kill Assay Results

Time-kill assays assess the rate and extent of bacterial killing by antimicrobial agents over time. Synergy is typically defined as a $\geq 2\text{-log}_{10}$ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).

Bacterial Species	Combination Antibiotic	Number of Strains Tested	Synergy Observed	Reference
Pseudomonas aeruginosa	Meropenem	12	Synergy in 11 of 12 strains	[3]
Pseudomonas aeruginosa	Ceftazidime	12	Synergy in 9 of 12 strains	[3]
Pseudomonas aeruginosa	Piperacillin/Tazobactam	-	Synergistic killing and resistance suppression	
Escherichia coli (ESBL-producing)	Amikacin	-	Synergy observed	[4]
Escherichia coli (ESBL-producing)	Ceftazidime	-	Synergy observed	[4]
Escherichia coli (ESBL-producing)	Imipenem	-	Synergy observed	[4]
Escherichia coli (ESBL-producing)	Piperacillin/Tazobactam	-	Synergy observed	[4]
Streptococcus pneumoniae (penicillin-resistant)	Ceftriaxone	2	Synergy observed over 8 hours	[5]

Experimental Protocols

Detailed methodologies for the key in vitro synergy testing experiments are provided below.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[6][7][8]

1. Preparation of Materials:

- Microtiter Plates: Sterile 96-well microtiter plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
- Antibiotic Stock Solutions: Prepare stock solutions of levofloxacin and the second antibiotic at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
- Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[6]

2. Assay Setup:

- Dispense the growth medium into all wells of the 96-well plate.
- Create serial twofold dilutions of levofloxacin horizontally across the plate.
- Create serial twofold dilutions of the second antibiotic vertically down the plate.
- This creates a matrix of wells with varying concentrations of both antibiotics.
- Include control wells with each antibiotic alone to determine their individual MICs.
- A growth control well (no antibiotic) and a sterility control well (no bacteria) are also essential.

3. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35-37°C for 18-24 hours.

4. Data Analysis:

- After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth.
- Calculate the FICI for each combination by summing the individual FICs.
- The lowest FICI value is reported as the result for the combination.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Preparation of Materials:

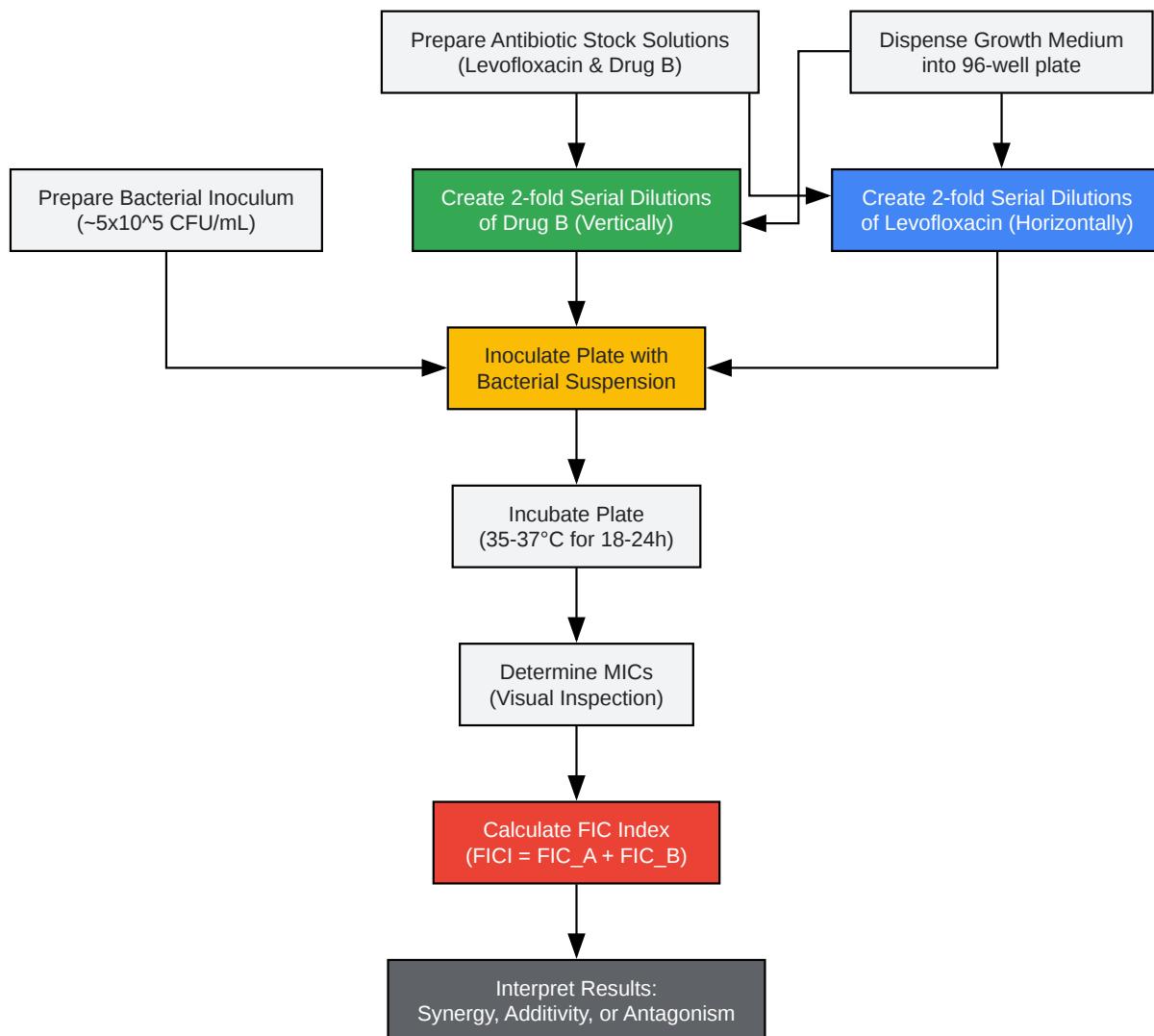
- Culture Tubes/Flasks: Sterile tubes or flasks containing the appropriate growth medium.
- Antibiotic Solutions: Prepare antibiotic solutions at desired concentrations (often at sub-MIC, MIC, or supra-MIC levels).
- Bacterial Inoculum: Prepare a starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL.

2. Assay Setup:

- Set up tubes/flasks for each condition:
 - Growth control (no antibiotic)
 - Levofloxacin alone
 - Second antibiotic alone
 - Levofloxacin in combination with the second antibiotic

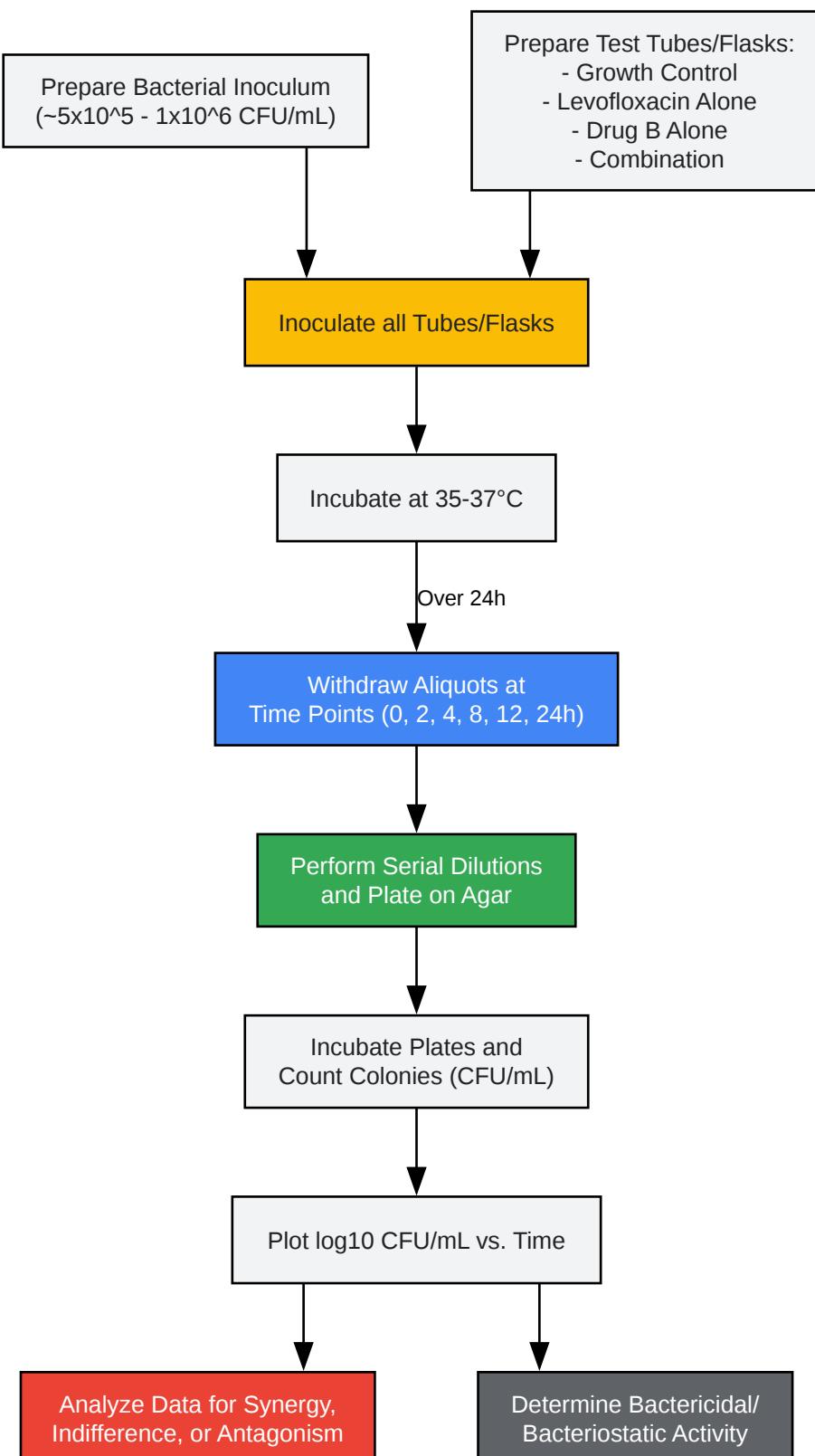
- Inoculate each tube/flask with the bacterial suspension.

3. Sampling and Viable Counts:


- At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.
- Perform serial dilutions of the aliquots in a suitable diluent (e.g., sterile saline or PBS).
- Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar) and incubate at 35-37°C for 18-24 hours.
- Count the number of colonies on the plates to determine the CFU/mL at each time point.

4. Data Analysis:

- Plot the \log_{10} CFU/mL versus time for each condition.
- Synergy is defined as a $\geq 2\text{-log}_{10}$ decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
- Indifference is defined as a $< 2\text{-log}_{10}$ but $> 1\text{-log}_{10}$ change in CFU/mL.
- Antagonism is defined as a $\geq 2\text{-log}_{10}$ increase in CFU/mL for the combination compared to the most active single agent.
- Bactericidal activity is defined as a $\geq 3\text{-log}_{10}$ reduction in CFU/mL from the initial inoculum.


Mandatory Visualization

The following diagrams illustrate the workflows for the checkerboard and time-kill synergy assays.

[Click to download full resolution via product page](#)

Checkerboard Assay Workflow

[Click to download full resolution via product page](#)

Time-Kill Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. In vitro and in vivo synergy of levofloxacin or amikacin both in combination with ceftazidime against clinical isolates of *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Ceftriaxone acts synergistically with levofloxacin in experimental meningitis and reduces levofloxacin-induced resistance in penicillin-resistant pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against *Brucella melitensis* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [In Vitro Synergistic Activity of Levofloxacin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588710#in-vitro-synergy-testing-of-levofloxacin-with-other-antibiotics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com